molecular formula C9H7BrN2 B12970023 2-Bromo-7-methyl-1,6-naphthyridine

2-Bromo-7-methyl-1,6-naphthyridine

Cat. No.: B12970023
M. Wt: 223.07 g/mol
InChI Key: VBDGCJBDUCTEMF-UHFFFAOYSA-N
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Description

2-Bromo-7-methyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methyl-1,6-naphthyridine typically involves the bromination of 7-methyl-1,6-naphthyridine. One common method includes the reaction of 7-methyl-1,6-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methyl-1,6-naphthyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-7-methyl-1,6-naphthyridine.

Scientific Research Applications

2-Bromo-7-methyl-1,6-naphthyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-7-methyl-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-1,6-naphthyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Chloro-7-methyl-1,6-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-Bromo-1,6-naphthyridine: Lacks the methyl group, affecting its chemical properties and applications.

Uniqueness

2-Bromo-7-methyl-1,6-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

2-bromo-7-methyl-1,6-naphthyridine

InChI

InChI=1S/C9H7BrN2/c1-6-4-8-7(5-11-6)2-3-9(10)12-8/h2-5H,1H3

InChI Key

VBDGCJBDUCTEMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=N2)Br)C=N1

Origin of Product

United States

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